N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide
Beschreibung
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a nitro group, and a pyrazole ring. Its molecular formula is C17H11ClN4O4.
Eigenschaften
Molekularformel |
C17H11ClN4O4 |
|---|---|
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-11-6-7-13(12(8-11)16(23)10-4-2-1-3-5-10)20-17(24)15-14(22(25)26)9-19-21-15/h1-9H,(H,19,21)(H,20,24) |
InChI-Schlüssel |
XAXOXZKOTVKFRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then reacted with various reagents to introduce the nitro and pyrazole groups. The final step involves the formation of the carboxamide group through a reaction with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group plays a crucial role in its reactivity, while the benzoyl and chlorophenyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[4-Chlor-2-(phenylcarbonyl)phenoxy]-N-phenylacetamid: Teilt eine ähnliche Benzophenonstruktur, unterscheidet sich jedoch durch das Vorhandensein einer Acetamidgruppe anstelle eines Pyrazolrings.
N-[4-Chlor-2-(phenylcarbonyl)phenyl]-2-(4-methoxyphenoxy)acetamid: Ähnliche Struktur mit einer methoxy-substituierten Phenoxygruppe.
Einzigartigkeit
N-[4-Chlor-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazol-3-carboxamid ist aufgrund des Vorhandenseins der Nitrogruppe und des Pyrazolrings einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese strukturellen Merkmale können seine Reaktivität und Spezifität in verschiedenen Anwendungen im Vergleich zu ähnlichen Verbindungen verbessern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
